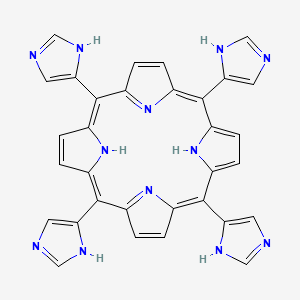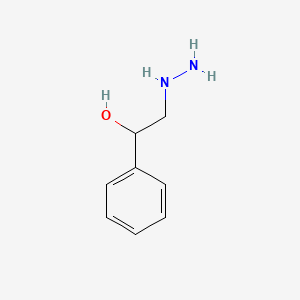
2-Hydrazinyl-1-phenylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-1-phenylethan-1-ol is an organic compound with the molecular formula C8H12N2O It is a hydrazine derivative and contains both hydrazine and phenylethanol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-phenylethan-1-ol typically involves the reaction of phenylacetaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-1-phenylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted phenylethanol compounds, and corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-1-phenylethan-1-ol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify proteins makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride: A similar compound with additional hydrochloride groups, which may alter its solubility and reactivity.
Phenylethyl alcohol: Shares the phenylethanol structure but lacks the hydrazine group, resulting in different chemical properties and applications
Uniqueness
2-Hydrazinyl-1-phenylethan-1-ol is unique due to its combination of hydrazine and phenylethanol functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-hydrazinyl-1-phenylethanol |
InChI |
InChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-5,8,10-11H,6,9H2 |
Clave InChI |
KSOOBHGJJYAGNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


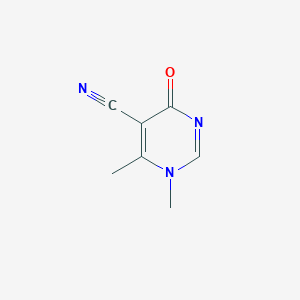
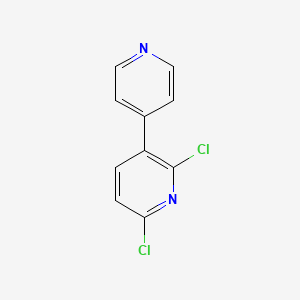
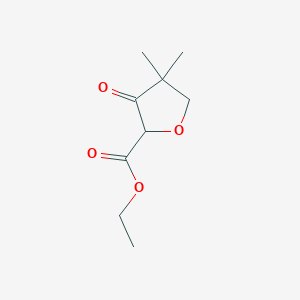
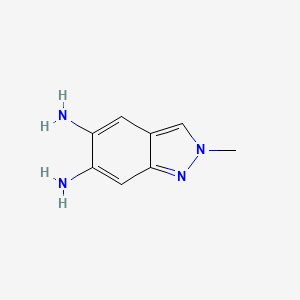
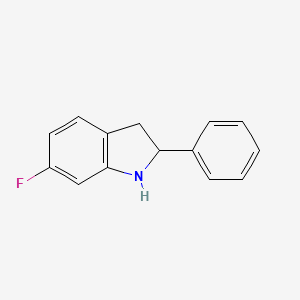
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
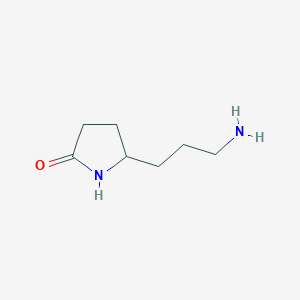
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
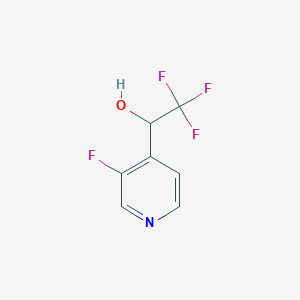
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)


![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)
